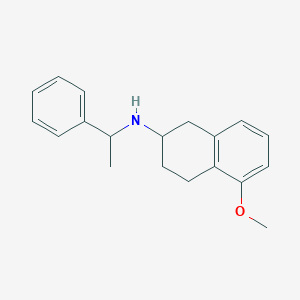
2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- is a complex organic compound with a unique structure that includes a naphthalene ring, a tetrahydro group, a methoxy group, and a phenylethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of a naphthalene derivative followed by the introduction of the methoxy and phenylethylamine groups. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like methanol or ethanol. The process may also involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to a fully saturated cyclohexane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine: Shares a similar structure but with a propyl group instead of a phenylethyl group.
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Lacks the phenylethyl group, making it less complex.
Rotigotine: A well-known compound with similar structural features, used in the treatment of Parkinson’s disease.
Uniqueness
The uniqueness of 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-N-(1-phenylethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H23NO |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
5-methoxy-N-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C19H23NO/c1-14(15-7-4-3-5-8-15)20-17-11-12-18-16(13-17)9-6-10-19(18)21-2/h3-10,14,17,20H,11-13H2,1-2H3 |
InChI-Schlüssel |
ISFQNSHQPOQJNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2CCC3=C(C2)C=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


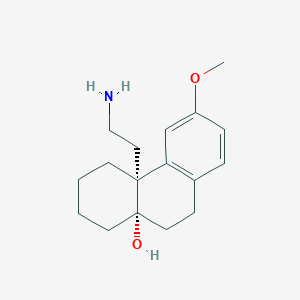
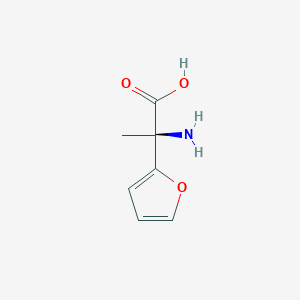
![tert-butyl 7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate](/img/structure/B14783102.png)
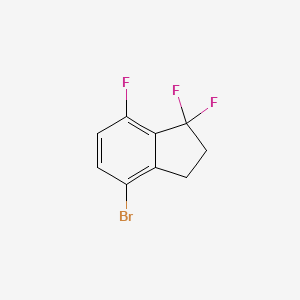
![2-amino-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14783109.png)
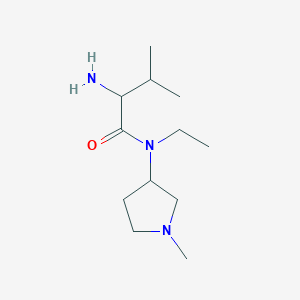
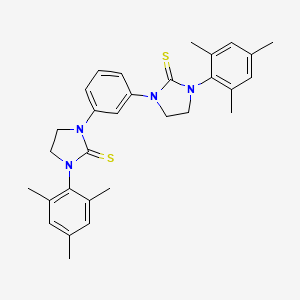
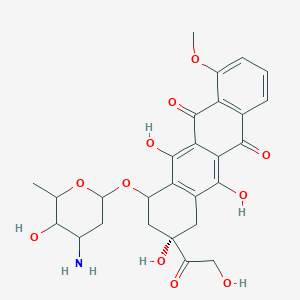
![(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14783139.png)
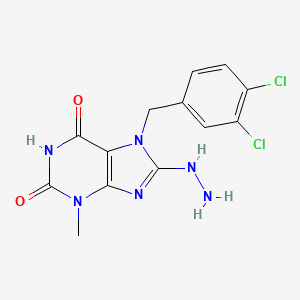
![N-(2-((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)-3-(trifluoromethyl)phenyl)-2-(diphenylphosphino)benzamide](/img/structure/B14783160.png)
![2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14783163.png)
![6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B14783173.png)
![2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14783177.png)
